4-(Phenoxymethyl)-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(phenoxymethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-10-12-8(7-14-10)6-13-9-4-2-1-3-5-9/h1-5,7H,6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQVZJWKWGNLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365982 | |
| Record name | 4-(phenoxymethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94830-63-4 | |
| Record name | 4-(phenoxymethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Phenoxymethyl 1,3 Thiazol 2 Amine and Its Derivatives
Direct Synthesis Approaches to the 1,3-Thiazol-2-amine Scaffold
Direct synthesis methods focus on the construction of the heterocyclic thiazole (B1198619) ring from acyclic precursors in a single or one-pot procedure.
Hantzsch Thiazole Synthesis and its Variants
The Hantzsch thiazole synthesis remains a cornerstone for the preparation of 2-aminothiazoles. bepls.comwikipedia.org This method involves the condensation reaction between an α-haloketone and a thioamide-containing compound, typically thiourea (B124793), to form the 2-aminothiazole (B372263) ring system. nih.gov For the specific synthesis of 4-(phenoxymethyl)-1,3-thiazol-2-amine, the reaction would utilize 1-halo-3-phenoxypropan-2-one (e.g., 1-chloro-3-phenoxypropan-2-one) and thiourea. The reaction mechanism proceeds via nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the ketone, followed by cyclization and dehydration to yield the final aromatic thiazole ring.
Modern variations of the Hantzsch synthesis often employ alternative energy sources to improve efficiency. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.gov These green chemistry approaches often utilize less hazardous solvents or even solvent-free conditions. organic-chemistry.org
Table 1: Hantzsch Synthesis and Variants for Thiazole Formation
| Method | Key Reactants | Typical Conditions | Advantages |
|---|---|---|---|
| Classical Hantzsch Synthesis | α-Haloketone, Thiourea | Reflux in a solvent like ethanol (B145695) | Well-established, versatile |
| Microwave-Assisted Synthesis | α-Haloketone, Thiourea | Microwave irradiation, often with minimal solvent | Reduced reaction time, often higher yields nih.gov |
| Catalyst-Free Synthesis | α-Haloketone, Thiourea | Heating in polar solvents or solvent-free | Environmentally benign, simple workup acs.org |
Cyclocondensation Reactions for Thiazole Ring Formation
Beyond the classic Hantzsch synthesis, other cyclocondensation reactions provide access to the 2-aminothiazole scaffold. These methods often involve different starting materials and reaction mechanisms. For instance, various 2-aminothiazole derivatives can be synthesized through a copper-catalyzed coupling of oxime acetates with isothiocyanates. organic-chemistry.org This process involves the cleavage of the N-O bond and activation of C-H bonds to form the necessary C-S and C-N bonds for the thiazole ring.
Another approach is the reaction of vinyl azides with potassium thiocyanate, which can be selectively catalyzed by palladium(II) acetate (B1210297) to yield 4-substituted 2-aminothiazoles. organic-chemistry.org These alternative strategies expand the toolkit available to synthetic chemists for creating diverse thiazole derivatives under mild conditions.
Synthesis via Precursor Modification and Derivatization
Reduction of Ester Derivatives for Side Chain Functionalization
This multi-step approach begins with a readily accessible thiazole derivative, such as an ethyl 2-aminothiazole-4-carboxylate. The ester group can be chemically reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol, 4-(hydroxymethyl)-1,3-thiazol-2-amine. This intermediate alcohol can then be converted into a more reactive species, such as a halide or sulfonate, to facilitate the subsequent introduction of the phenoxymethyl (B101242) group. This pathway demonstrates the functionalization of a side chain to build the desired molecular architecture.
Transformations from Related Thiazole Intermediates
A more direct precursor modification route utilizes a thiazole intermediate that already possesses a reactive functional group at the 4-position. A key starting material for this approach is 2-amino-4-(chloromethyl)thiazole, which is commercially available, often as its hydrochloride salt. crescentchemical.com This compound provides the complete 2-aminothiazole core and a reactive chloromethyl handle, which is an excellent electrophile for nucleophilic substitution reactions. This intermediate is a valuable building block for a wide range of 4-substituted 2-aminothiazoles. ias.ac.in
Introduction of the Phenoxymethyl Moiety
The final step in the precursor modification pathway involves the formation of the ether linkage to create the phenoxymethyl side chain. This is typically achieved via a Williamson ether synthesis. The reaction involves treating the 2-amino-4-(chloromethyl)thiazole intermediate with a phenoxide salt. Sodium phenoxide, generated by reacting phenol (B47542) with a base such as sodium hydroxide (B78521) or sodium hydride, acts as the nucleophile that displaces the chloride ion from the chloromethyl group.
The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the nucleophilic substitution. This method provides a clean and efficient route to the target compound, this compound. uni.lu
Advancements in Synthetic Efficiency and Yield Optimization
The optimization of synthetic routes for 2-aminothiazole derivatives has largely focused on improving reaction conditions, employing novel catalytic systems, and utilizing multi-component, one-pot procedures to enhance yields and reduce reaction times.
A notable advancement involves the use of highly efficient and recoverable catalysts. For instance, a novel, multifunctional ionic liquid nanocatalyst based on zeolite-Y and iron oxide nanoparticles (Ca/4-MePy-IL@ZY-Fe₃O₄) has been developed for the one-pot synthesis of 2-aminothiazoles. rsc.org This method utilizes trichloroisocyanuric acid (TCCA) as a green halogen source to facilitate the reaction between methyl ketones and thiourea. The magnetic nature of the nanocatalyst allows for easy separation and reuse, and the optimized conditions—using ethanol as a solvent at 80°C—have resulted in high yields for a variety of 2-aminothiazole derivatives. rsc.org
The choice of solvent and reaction conditions plays a critical role in yield optimization. A study on the synthesis of N-(substituted phenyl)-substituted thiazol-2-amines demonstrated that the reaction of 1-(2,4-difluorophenyl)thiourea and 2-bromo-1-(4-methoxyphenyl)ethanone under various conditions yielded the best results when using ethanol as the solvent, leading to high product yields. nanobioletters.com
Furthermore, polymer-supported synthesis has emerged as an efficient method. The use of a supported reagent system, such as KSCN/SiO₂–NH₄OAc/Al₂O₃, allows for the one-pot synthesis of 2-aminothiazoles from α-halo ketones in good yields. rsc.org This approach simplifies the purification process and often leads to cleaner reactions. Similarly, using Polyethylene (B3416737) Glycol (PEG-400) as a reaction medium instead of traditional organic solvents like acetonitrile (B52724) has been shown to enhance product yields in the synthesis of 2-aminothiazoles from β-keto tosylates and thioureas. rsc.org
The table below summarizes the yields achieved for various 2-aminothiazole derivatives using different optimized methods.
Table 1: Yield Optimization in the Synthesis of 2-Aminothiazole Derivatives
| Reactants | Catalyst/Method | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Acetophenone, Thiourea | Ca/4-MePy-IL@ZY-Fe₃O₄, TCCA | Ethanol | 96 | rsc.org |
| 4-Methylacetophenone, Thiourea | Ca/4-MePy-IL@ZY-Fe₃O₄, TCCA | Ethanol | 94 | rsc.org |
| 4-Methoxyacetophenone, Thiourea | Ca/4-MePy-IL@ZY-Fe₃O₄, TCCA | Ethanol | 92 | rsc.org |
| 1-(2,4-difluorophenyl)thiourea, 2-bromo-1-(p-tolyl)ethanone | - | Ethanol | 95 | nanobioletters.com |
| N-(4-fluorophenyl)thiourea, 2-bromo-1-(p-tolyl)ethanone | - | Ethanol | 96 | nanobioletters.com |
| 4-Nitrophenylthiourea, 2-bromo-1-(4-chlorophenyl)ethanone | - | Ethanol | 94 | nanobioletters.com |
These advancements highlight a clear trend towards the development of more streamlined and efficient synthetic protocols that maximize yield while minimizing waste and complexity.
Green Chemistry Considerations in Thiazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to mitigate the environmental impact of chemical manufacturing. nih.govbepls.com Conventional synthesis methods often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, which generate significant waste. nih.govresearchgate.net Modern green approaches aim to address these issues by employing sustainable alternatives.
Key green chemistry strategies in thiazole synthesis include:
Use of Green Solvents: Water and polyethylene glycol (PEG) are being explored as environmentally benign alternatives to traditional organic solvents. rsc.orgbepls.com Water, being non-toxic and readily available, is an ideal green solvent for certain reactions, such as the catalyst-free synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com
Eco-Friendly and Recyclable Catalysts: There is a growing emphasis on using catalysts that are non-toxic, efficient, and reusable. nih.gov Examples include biocatalysts like cross-linked chitosan (B1678972) hydrogel, which has been used for synthesizing thiazole derivatives under ultrasonic irradiation, and reusable magnetic nanocatalysts. rsc.orgmdpi.com These catalysts offer high yields under mild conditions and can be easily recovered and reused, reducing waste and cost. mdpi.com
Energy-Efficient Methods: Techniques such as microwave irradiation and ultrasound synthesis are being adopted to accelerate reaction rates and reduce energy consumption. nih.govbepls.com Microwave-assisted synthesis, in particular, has been shown to be an efficient and rapid method for preparing hydrazinyl thiazoles and other derivatives, often with higher yields and shorter reaction times compared to conventional heating. bepls.com
Multi-Component Reactions (MCRs): One-pot, multi-component reactions are inherently greener as they reduce the number of synthetic steps, minimize the use of solvents for purification of intermediates, and decrease waste generation. bepls.comacs.org The Hantzsch thiazole synthesis, a classic method, has been adapted into various one-pot procedures using green catalysts. bepls.com
The table below outlines several green chemistry approaches applied to thiazole synthesis.
Table 2: Green Chemistry Approaches in Thiazole Synthesis
| Green Technique | Example Application | Advantages | Reference |
|---|---|---|---|
| Green Solvents | Synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles in water. | Avoids volatile organic compounds, non-toxic, readily available. | bepls.com |
| Recyclable Catalysts | Use of PIBTU-CS hydrogel as a biocatalyst. | High yields, mild conditions, reusability without significant loss in efficiency. | mdpi.com |
| Recyclable Catalysts | Use of silica-supported tungstosilicic acid for Hantzsch thiazole synthesis. | Reusable catalyst, high yields (79-90%). | bepls.com |
| Energy Efficiency | Microwave-assisted synthesis of hydrazinyl thiazoles. | Reduced reaction time, high yield, no harmful by-products. | bepls.com |
| Energy Efficiency | Ultrasound-mediated synthesis of Hantzsch thiazole derivatives. | Enhanced reaction rates, green method. | bepls.com |
| Alternative Reagents | Use of TCCA as a safe and sustainable source of halogen. | Replaces toxic reagents like iodine, improves safety profile. | rsc.org |
The adoption of these green methodologies demonstrates a significant shift towards more sustainable and environmentally responsible practices in the synthesis of thiazole-containing compounds. nih.govresearchgate.net
Biological and Pharmacological Activities of 4 Phenoxymethyl 1,3 Thiazol 2 Amine and Its Analogs
Anti-infective Activities
Antibacterial Efficacy and Spectrum of Activity
Analogs of 4-(phenoxymethyl)-1,3-thiazol-2-amine have demonstrated notable antibacterial properties. The antimicrobial potential of thiazole-based compounds has been evaluated against a range of Gram-positive and Gram-negative bacteria. mdpi.com
In one study, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and tested for their antibacterial action. researchgate.net The results indicated that the antibacterial activity was more pronounced against Gram-positive strains. For instance, compound 3e in the study, N-(4-chlorophenyl)-4-(4-(4-(4-methoxyphenyl)thiazol-2-yl)phenyl)thiazol-2-amine, showed a significant inhibitory effect against the tested pathogens, with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL against Gram-positive bacteria. researchgate.net
Another study focused on novel thiazole (B1198619) derivatives bearing β-amino acid and aromatic moieties. Compounds 2a–c from this research exhibited potent and selective bactericidal activity against Gram-positive pathogens, with MIC values ranging from 1–64 µg/mL. nih.gov They showed profound activity against Staphylococcus aureus, including strains with defined resistance mechanisms, with MIC values of 1–2 µg/mL. nih.gov
Similarly, research on other substituted aminothiazole derivatives revealed significant antibacterial activity against Bacillus subtilis, S. aureus, and Escherichia coli. nanobioletters.commdpi.com The presence of different substituents on the thiazole ring was found to influence the spectrum and potency of the antibacterial effects. mdpi.com For example, a derivative with a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety showed moderately enhanced activity against both methicillin-resistant S. aureus (MRSA) and E. coli. nih.gov
| Compound Series/Derivative | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-4-(4-(4-(4-methoxyphenyl)thiazol-2-yl)phenyl)thiazol-2-amine | Gram-positive bacteria | 31.25 | researchgate.net |
| Thiazole derivatives with β-amino acid moieties (2a-c) | S. aureus | 1–2 | nih.gov |
| 2-Methyl-4-(4-hydroxyphenyl)-1,3-thiazole isomer | S. aureus, E. coli | 125–150 | nih.gov |
| Heteroaryl(aryl) thiazole derivative (Compound 3) | Various bacteria | 230–700 | nih.gov |
Antifungal Properties
The thiazole scaffold is a key component in compounds screened for antifungal activity. researchgate.net Derivatives have shown efficacy against various fungal pathogens, including Candida species and Aspergillus niger.
Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against Candida albicans strains, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov Their activity was reported to be comparable or even superior to the standard antifungal agent nystatin. nih.gov Further investigation into the mechanism suggested that these compounds may disrupt the fungal cell wall or membrane. nih.gov
In a separate study, a series of thiazole derivatives were evaluated against pathogenic Candida strains, with MIC and Minimum Fungicidal Concentration (MFC) values determined. nih.gov The antifungal activity was found to be dependent on a balanced hydro-lipophilic character, as excessive hydrophobicity led to decreased inhibitory action. nih.gov Another research effort found that certain 2,4-disubstituted thiazole derivatives exhibited strong antifungal activity, with the presence of a -C=N spacer being beneficial for this property. mdpi.com
Analogs such as N-(4-chlorophenyl)-4-(4-(4-(4-methoxyphenyl)thiazol-2-yl)phenyl)thiazol-2-amine also displayed potent antifungal effects, with an MIC of 7.81 µg/mL against Candida strains. researchgate.net Similarly, thiazole derivatives bearing β-amino acid moieties were active against azole-resistant Aspergillus fumigatus, and specific compounds showed activity against multidrug-resistant yeasts like Candida auris. nih.gov
| Compound Series/Derivative | Fungal Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans | 0.008–7.81 | nih.gov |
| N-(4-chlorophenyl)-4-(4-(4-(4-methoxyphenyl)thiazol-2-yl)phenyl)thiazol-2-amine | Candida spp. | 7.81 | researchgate.net |
| Thiazole derivatives with β-amino acid moieties (2b, 5a) | Candida auris | Active | nih.gov |
| Heteroaryl(aryl) thiazole derivatives | Various fungi | 60–470 | nih.gov |
Antileishmanial Investigations
Leishmaniasis is a parasitic disease where the need for new, less toxic drugs is critical. researchgate.net Thiazole-containing scaffolds, particularly 4-phenyl-1,3-thiazol-2-amines, have been explored as starting points for the development of novel antileishmanial agents. researchgate.netnih.gov
A study involving eight 4-phenyl-1,3-thiazol-2-amines assayed against Leishmania amazonensis found that four of the compounds exhibited significant activity against the promastigote form of the parasite. researchgate.net Compound 6 from the study was the most promising, with a half-maximal inhibitory concentration (IC50) of 20.78 µM against promastigotes and a good selectivity index. researchgate.net
Thiourea (B124793) derivatives, which are used to synthesize the 2-aminothiazole (B372263) core, have also been investigated for their antileishmanial potential. rsc.org Synthesized thiourea-based compounds demonstrated significant in vitro potency against promastigotes of L. major, L. tropica, and L. donovani, with IC50 values in the low submicromolar range. rsc.orgrsc.org These compounds were suggested to act through an antifolate mechanism by inhibiting enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). rsc.orgrsc.org
| Compound Series/Derivative | Leishmania Species | Activity (IC50, µM) | Reference |
|---|---|---|---|
| 4-Phenyl-1,3-thiazol-2-amine (Compound 6) | L. amazonensis (promastigote) | 20.78 | researchgate.net |
| 4-Phenyl-1,3-thiazol-2-amine (Compound 3) | L. amazonensis (promastigote) | 46.63 | researchgate.net |
| Thiourea-based derivative (Compound 4g) | L. major, L. tropica, L. donovani (promastigote) | Low submicromolar | rsc.orgrsc.org |
Antitubercular Potential
The thiazole nucleus is featured in various compounds screened for activity against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. nih.gov Research has explored 2-aminothiazole derivatives as potential antitubercular agents. nih.gov
In one such study, a series of 2-aminothiazoles were synthesized and evaluated. The most potent analog identified was 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine (20) . However, it was noted that the antitubercular activity was strongly correlated with cytotoxicity. nih.gov
Other heterocyclic systems related to the thiazole core have also shown promise. A series of 3-(4-alkylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dithiones, which contain a related thiazoline-like sulfur incorporation, were synthesized and showed a broad spectrum of activity against mycobacterial strains. nih.gov Specifically, 6-bromo-3-(4-propylphenyl)-2H-1,3-benzoxazin-2,4(3H)-dithione was one of the most active compounds against M. tuberculosis, with activity comparable to the first-line drug isoniazid. nih.gov The replacement of an oxo group with a thioxo group in these structures often led to improved antimycobacterial activity. nih.gov
Anticancer and Cytotoxic Effects
The thiazole heterocycle is a key pharmacophore in the design of new anticancer agents. nih.gov Thiazole-containing drugs like Dasatinib are used in cancer therapy, and numerous novel derivatives are continuously being evaluated for their cytotoxic properties against various cancer cell lines. nih.gov
In Vitro Cytotoxicity on Various Human Cancer Cell Lines
Analogs of this compound have been extensively studied for their ability to inhibit the growth of human cancer cells. These studies typically involve MTT assays to determine the IC50 values across a panel of cell lines.
One study reported the synthesis of thiazole-conjugated amino acid derivatives and their evaluation against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.govrsc.org While the parent 2-aminothiazoles showed little to no cytotoxicity, the hybrid derivatives exhibited moderate to strong cytotoxicities. nih.gov Five of these compounds displayed good cytotoxicity with IC50 values ranging from 2.07 to 8.51 µM, which is comparable to the positive control, 5-fluorouracil. nih.govrsc.org
In another investigation, a series of thiazole-bearing phthalimide (B116566) derivatives were evaluated. Compound 5b was identified as the most potent derivative against MCF-7 breast cancer cells, with an IC50 of 0.2 µM. nih.gov Other analogs, 5k and 5g , showed strong cytotoxic activity against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells, with IC50 values of 0.6 µM and 0.43 µM, respectively. nih.gov The mechanism of action for these compounds was linked to the induction of apoptosis. nih.gov
Furthermore, the thiazole antibiotic Siomycin A was found to inhibit the FoxM1 transcription factor, leading to potent apoptosis in human cancer cell lines of different origins. semanticscholar.org A study on [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide revealed its growth-inhibitory action against several tumor cell lines, with leukemia cells (HL-60, Jurkat) being the most sensitive (IC50 values of 7.5-8.9 µg/mL). dmed.org.ua
| Compound Series/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Thiazole-amino acid hybrids | A549, HeLa, MCF-7 | 2.07–8.51 µM | nih.govrsc.org |
| Thiazole-phthalimide (Compound 5b) | MCF-7 (Breast) | 0.2 µM | nih.gov |
| Thiazole-phthalimide (Compound 5k) | MDA-MB-468 (Breast) | 0.6 µM | nih.gov |
| Thiazole-phthalimide (Compound 5g) | PC-12 (Pheochromocytoma) | 0.43 µM | nih.gov |
| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | 7.5 µg/mL | dmed.org.ua |
| 4-Phenoxyquinoline with benzo[d]thiazole-2-yl urea (B33335) (Compound 23) | H460 (Lung), MKN-45 (Gastric), HT-29 (Colon) | 0.01 µM, 0.06 µM, 0.18 µM | nih.gov |
| Compound Name |
|---|
| This compound |
| N-(4-chlorophenyl)-4-(4-(4-(4-methoxyphenyl)thiazol-2-yl)phenyl)thiazol-2-amine |
| 2-Methyl-4-(4-hydroxyphenyl)-1,3-thiazole |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole |
| Nystatin |
| 4-Phenyl-1,3-thiazol-2-amine |
| Thiourea |
| 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine |
| 6-bromo-3-(4-propylphenyl)-2H-1,3-benzoxazin-2,4(3H)-dithione |
| Isoniazid |
| Dasatinib |
| 5-fluorouracil |
| Thiazole-phthalimide derivatives |
| Siomycin A |
| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide |
| 4-Phenoxyquinoline derivatives containing benzo[d]thiazole-2-yl urea |
Antiproliferative Activity
Analogs of this compound have demonstrated notable antiproliferative effects across various cancer cell lines. The thiazole ring, often hybridized with other pharmacologically active moieties, contributes significantly to the cytotoxic potential of these molecules.
Research into a series of 1,3-thiazole-incorporated phthalimide derivatives revealed potent cytotoxic activity. Among the synthesized compounds, derivative 5b was identified as the most potent against the MCF-7 breast cancer cell line, with a half-maximal inhibitory concentration (IC50) of 0.2 µM. nih.gov Furthermore, compounds 5g and 5k from the same series showed strong cytotoxicity against PC-12 and MDA-MB-468 cell lines, with IC50 values of 0.43 µM and 0.6 µM, respectively. nih.gov
In a different study focusing on N-1,3-benzothiazol-2-ylbenzamide derivatives, several compounds exhibited significant growth inhibitory effects on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. researchgate.net Similarly, pyrazole-benzothiazole hybrids have shown promise, with compound 8l displaying potent in vitro antiproliferative activity against MDA-MB-231 (triple-negative breast cancer), MCF-7, HepG2, and SMMC-7721 cell lines, with IC50 values of 2.41 µM, 2.23 µM, 3.75 µM, and 2.31 µM, respectively. nih.gov
The structural features of these analogs play a crucial role in their activity. For instance, studies on 1,3,4-thiadiazole (B1197879) derivatives, a related heterocyclic system, have shown that substitutions on the core structure heavily influence antiproliferative potency against cell lines like HCT-116 and Hep-G2. nih.gov
Table 1: Antiproliferative Activity of Selected Thiazole Analogs
| Compound | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| 5b | MCF-7 | 0.2 ± 0.01 | nih.gov |
| 5g | PC-12 | 0.43 ± 0.06 | nih.gov |
| 5k | MDA-MB-468 | 0.6 ± 0.04 | nih.gov |
| 8l | MDA-MB-231 | 2.41 | nih.gov |
| 8l | MCF-7 | 2.23 | nih.gov |
| 8l | HepG2 | 3.75 | nih.gov |
| 8l | SMMC-7721 | 2.31 | nih.gov |
Apoptosis Induction Mechanisms
The antiproliferative effects of many thiazole derivatives are intrinsically linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Investigations into the mechanisms reveal that these compounds can trigger apoptosis through various cellular pathways.
For 1,3-thiazole-phthalimide hybrids, evidence from DNA fragmentation assays and caspase-3 activity measurements suggests that their cytotoxic effects are mediated by apoptosis. nih.gov Further analysis using RT-PCR for apoptosis markers indicated that these compounds likely activate the intrinsic apoptotic pathway. nih.gov
A more detailed mechanistic study was conducted on a pyrazole-benzothiazole derivative, compound 8l . nih.gov Western blot analysis demonstrated that this compound induces apoptosis in MDA-MB-231 breast cancer cells by modulating the levels of key regulatory proteins. Specifically, it causes a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the intrinsic apoptotic cascade. The ability of such compounds to selectively trigger apoptosis in malignant cells is a hallmark of their therapeutic potential. researchgate.net
Enzyme Inhibitory Activities
Xanthine (B1682287) Oxidase (XO) Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govresearchgate.net Overproduction of uric acid can lead to hyperuricemia and gout. Thiazole and thiadiazole scaffolds have been explored for their potential to inhibit XO, offering an alternative to existing drugs like allopurinol (B61711). nih.govresearchgate.netresearchgate.net
A series of 7-methyl-2-(phenoxymethyl)-5H- nih.govnih.govnih.govthiadiazolo[3,2-a]pyrimidin-5-one analogs were synthesized and evaluated for their XO inhibitory activity. nih.govresearchgate.net Several of these compounds demonstrated potent inhibition of XO from three different sources, with some showing greater potency than the standard drug allopurinol based on their IC50 values. nih.govresearchgate.net Molecular docking studies of the most active compound in this series revealed favorable interactions with the molybdenum-oxygen-sulfur (MOS) complex, a key component of the XO active site. nih.govresearchgate.net The success of the thiazole-containing drug Febuxostat, a non-purine selective XO inhibitor, has spurred further research into structurally diverse molecules with a thiazole moiety for the treatment of gout. researchgate.netnih.gov
Table 2: Xanthine Oxidase Inhibitory Activity of Selected Analogs
| Compound Series | Observation | Reference Compound | Source |
|---|---|---|---|
| Pyrimidin-5-one analogues (e.g., 6a, 6b, 6d, 6f) | Showed good inhibition against three different sources of XO, more potent than allopurinol. | Allopurinol | nih.govresearchgate.net |
| Febuxostat (thiazole-containing drug) | A potent and selective non-purine XO inhibitor. | Allopurinol | researchgate.netnih.gov |
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key intestinal enzyme responsible for the final step in the digestion of carbohydrates. nih.gov Inhibiting this enzyme can delay glucose absorption, making it an effective strategy for managing type 2 diabetes. nih.govdokumen.pub Various heterocyclic compounds, including derivatives of thiazole and the related 1,3,4-thiadiazole, have emerged as potent alpha-glucosidase inhibitors. nih.govresearchgate.net
A study on novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives showed that a majority of the synthesized compounds exhibited potent inhibitory activity, with IC50 values ranging from 5.44 µM to 50.45 µM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 µM). nih.gov Similarly, a series of 1,3,4-thiadiazole-bearing Schiff base analogs were evaluated, with several compounds displaying remarkable inhibitory profiles against alpha-glucosidase, with IC50 values as low as 1.10 µM, compared to acarbose (IC50 = 11.50 µM in that study). nih.govresearchgate.net Another study on 1,3,4-thiadiazole derivatives linked to 3-aminopyridin-2(1H)-ones also reported a derivative with an IC50 value nearly 3.7 times lower than that of acarbose. dntb.gov.ua
Table 3: Alpha-Glucosidase Inhibitory Activity of Selected Thiazole/Thiadiazole Analogs
| Compound Series | IC50 Range (µM) | Reference Compound (IC50, µM) | Source |
|---|---|---|---|
| Thiazolidine-2,4-dione/Rhodanine derivatives | 5.44 - 50.45 | Acarbose (817.38) | nih.gov |
| 1,3,4-Thiadiazole Schiff bases | 1.10 - 18.10 | Acarbose (11.50) | nih.govresearchgate.net |
| 1,3,4-Thiadiazole-pyridinone derivatives | 3.66 - 8.42 | Acarbose (13.88) | dntb.gov.ua |
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix (ECM). nih.govkuleuven.be Dysregulation of MMP activity is implicated in various diseases, including cancer metastasis and arthritis. nih.govnih.gov Consequently, MMP inhibitors (MMPIs) are of significant therapeutic interest.
The general structure of most MMP inhibitors includes a functional group capable of chelating the catalytic zinc ion in the enzyme's active site. mdpi.com Research into 4-thiazolidinone (B1220212) derivatives, which contain a thiazole-related core, has identified potent MMP-9 inhibitors. mdpi.com One derivative, bearing a 4-carboxyphenyl substituent, exhibited an IC50 value of 40 nM against MMP-9. mdpi.com This high level of activity highlights the potential of thiazole-based scaffolds in designing selective and effective MMP inhibitors. While broad-spectrum MMPIs have been developed, recent efforts focus on creating more selective inhibitors to avoid off-target effects. nih.govresearchgate.net
Other Enzyme Modulation Profiles
The versatile thiazole scaffold and its analogs have also been investigated as inhibitors of other key enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the management of Alzheimer's disease. nih.govdoi.orgmdpi.com
A series of 3-amino-2-thioxothiazolidin-4-one derivatives demonstrated dual inhibition of both AChE and BChE, with IC50 values starting from 13.15 µM, and many compounds were superior to the drug rivastigmine. nih.gov Another study on amides and thiazolidine-4-ones reported effective inhibition profiles with inhibition constants (Ki) in the nanomolar range: 1.40–12.86 nM against AChE and 9.82–52.77 nM against BChE. nih.gov Furthermore, 5-aryl-1,3,4-oxadiazol-2-amines, which are isosteres of thiazoles, have also been identified as moderate dual inhibitors of AChE and BChE. mdpi.com While research into the urease inhibitory activity of this specific class of thiazoles is less documented in the provided context, the broad enzymatic inhibitory profile underscores the chemical diversity and therapeutic potential of thiazole-based compounds.
Table 4: Cholinesterase Inhibitory Activity of Selected Thiazole Analogs
| Compound Series | Target Enzyme | Activity (IC50 / Ki) | Source |
|---|---|---|---|
| 3-Amino-2-thioxothiazolidin-4-ones | AChE & BChE | IC50 from 13.15 µM | nih.gov |
| Amides and Thiazolidine-4-ones | AChE | Ki: 1.40–12.86 nM | nih.gov |
| Amides and Thiazolidine-4-ones | BChE | Ki: 9.82–52.77 nM | nih.gov |
| 5-Aryl-1,3,4-oxadiazol-2-amines | AChE | IC50: 12.8–99.2 µM | mdpi.com |
Anti-inflammatory and Analgesic Properties
Thiazole-containing compounds are recognized for their potential to act as anti-inflammatory and analgesic agents. nih.gov The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). frontiersin.org For instance, various 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for these properties. nih.gov Studies on analogs, such as those with a 4-benzyl or a 4-(4-chlorothiophen-2-yl) substituent, have shown that modifications on the thiazole ring significantly influence their anti-inflammatory and analgesic efficacy. frontiersin.orgnih.gov However, specific studies quantifying the in-vitro (e.g., IC₅₀ values for COX/LOX inhibition) or in-vivo (e.g., efficacy in carrageenan-induced edema models) effects of this compound are not available in the reviewed literature.
Other Reported Biological Activities
The 2-aminothiazole scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide array of biological activities beyond inflammation and pain. These include:
Antimicrobial Activity: Many thiazole derivatives exhibit significant antibacterial and antifungal properties. nih.gov For example, amino acid conjugates of 2-amino-4-arylthiazoles have shown enhanced antimicrobial effects. researchgate.net
Anticancer Activity: Novel thiazole derivatives have been designed and evaluated as anticancer agents against various human cancer cell lines, with some compounds showing high potency. rsc.org
Antioxidant Activity: Certain functionalized 1,3-thiazoles have been synthesized and shown to possess high radical scavenging activity. researchgate.net
While these findings underscore the therapeutic potential of the 2-aminothiazole class, no specific reports on the antimicrobial, anticancer, antioxidant, or other biological activities for this compound were found.
Mechanisms of Action and Molecular Interactions
Elucidation of Specific Molecular Targets
The thiazole (B1198619) scaffold serves as a versatile backbone for the design of molecules that can bind with high affinity and specificity to enzymes and receptors.
Research on various 4-phenyl-1,3-thiazole derivatives has demonstrated their capacity to bind to and inhibit the function of several enzymes. For instance, in the context of antifungal activity, these derivatives have been shown to interact with lanosterol (B1674476) C14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Molecular docking studies suggest that the thiazole ring and its substituents can form favorable interactions within the active site of this enzyme.
Furthermore, the thiazole nucleus is a common feature in a multitude of protein kinase inhibitors. These compounds are designed to fit into the ATP-binding pocket of kinases, thereby preventing the phosphorylation of their downstream targets and disrupting signal transduction pathways that are often hyperactive in diseases like cancer.
The structural motifs present in 4-(phenoxymethyl)-1,3-thiazol-2-amine suggest its potential to interact with various receptors. Studies on non-xanthine 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives have revealed their high affinity and selectivity for the adenosine (B11128) A(1) receptor, for which they act as antagonists. nih.gov This interaction is a key example of how the thiazole core can be tailored to achieve specific receptor binding profiles.
The versatility of the thiazole scaffold is further highlighted by its incorporation into ligands for the cannabinoid receptor type 2 (CB2R). The development of carborane-substituted benzothiazole-based ligands demonstrates the potential for thiazole derivatives to bind to G protein-coupled receptors with high affinity.
Insights into Cellular and Biochemical Pathways
By interacting with specific molecular targets, thiazole derivatives can modulate complex cellular and biochemical pathways, leading to a range of biological effects.
A significant body of research points to the involvement of thiazole-containing compounds in the regulation of apoptosis, or programmed cell death, a critical process in cancer therapy. Novel bis-thiazole derivatives have been shown to induce apoptosis in cancer cells by activating the tumor suppressor protein p53. The activation of p53 can, in turn, upregulate the expression of pro-apoptotic proteins and trigger the caspase cascade, a family of proteases that execute the apoptotic program. Specifically, these compounds have been observed to increase the mRNA levels of caspases 3, 8, and 9.
Another 1,3-thiazole analog has been reported to elevate the expression of p53, Bax (a pro-apoptotic protein), and caspase-3 in an in vivo cancer model, further underscoring the potential of the thiazole scaffold to modulate this critical tumor-suppressive pathway. nih.gov
A study focusing on the antileishmanial properties of 4-phenyl-1,3-thiazol-2-amines has identified S-methyl-5-thioadenosine phosphorylase (MTAP) as a potential molecular target. MTAP is a key enzyme in the polyamine biosynthesis pathway and is crucial for the salvage of adenine (B156593) and methionine. The inhibition of this enzyme can disrupt cellular metabolism and proliferation, making it an attractive target for antimicrobial and anticancer agents. This finding suggests that this compound may also exert biological effects through the modulation of this enzyme.
The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses and are implicated in a variety of inflammatory diseases. A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues has been identified as potent inhibitors of p38 MAP kinase. nih.govjst.go.jpjst.go.jpresearchgate.net These compounds have been shown to block the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) from cells. nih.govjst.go.jpjst.go.jp
One notable compound from this series, N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715), exhibited potent inhibitory activity against p38α with an IC50 value of 7.1 nM. acs.org The successful development of these inhibitors highlights the potential of the 4-substituted-1,3-thiazole scaffold in the design of anti-inflammatory agents targeting the p38 MAP kinase pathway. nih.govacs.org
| Compound | Target | Activity (IC50) | Reference |
| N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) | p38α | 7.1 nM | acs.org |
Structure-Mechanism Correlations for this compound Analogs
Influence of the Phenoxymethyl (B101242) Group
The phenoxymethyl substituent at the 4-position of the thiazole ring plays a crucial role in the molecule's interaction with biological targets. The nature and position of substituents on the phenyl ring can modulate the electronic and steric properties of the entire molecule, thereby affecting its activity.
Studies on analogous structures have shown that the presence of electron-withdrawing or electron-donating groups on the phenyl ring can lead to significant variations in biological response. For instance, in a series of hydrazineylideneindolinone derivatives linked to a phenoxymethyl-1,2,3-triazole, the introduction of a 2-fluorobenzyl group resulted in enhanced α-glucosidase inhibitory activity compared to other derivatives. nih.gov This suggests that halogen substitutions on the phenyl ring can be pivotal. The high electronegativity of halogen atoms can render the molecule more polar, potentially leading to better interactions with enzymatic targets. nih.gov
Similarly, research on other thiazole-containing compounds has highlighted the importance of substitutions on aryl rings. In one study, a 4-methoxyphenyl (B3050149) group, which is an electron-donating group, was associated with high antibacterial activity in a series of 1,3,4a,9-tetraza-4H-fluoren-2-amines. nih.gov Conversely, the presence of a 4-chlorophenyl moiety (an electron-withdrawing group) in the same series led to reduced antibacterial efficacy. nih.gov These findings underscore the sensitive dependence of biological activity on the electronic nature of substituents on the phenyl ring of the phenoxymethyl group.
| Substituent on Phenyl Ring | Effect on Biological Activity (in Analogous Series) | Potential Rationale |
|---|---|---|
| 2-Fluorobenzyl | Enhanced α-glucosidase inhibition nih.gov | Increased polarity and interaction with enzyme nih.gov |
| 4-Methoxyphenyl (electron-donating) | High antibacterial activity nih.gov | Favorable electronic interactions with target |
| 4-Chlorophenyl (electron-withdrawing) | Reduced antibacterial activity nih.gov | Unfavorable electronic interactions with target |
| Unsubstituted Phenyl | Moderate antibacterial activity nih.gov | Baseline interaction potential |
Role of the 1,3-Thiazole Core
Quantitative structure-activity relationship (QSAR) studies on various thiazole derivatives have indicated that descriptors related to connectivity, electronegativity, and polarizability are often key to their biological activity. mdpi.com The thiazole ring itself contributes significantly to these properties. For instance, in a study of thiazolidine-4-one derivatives, molecular descriptors that positively correlated with antitubercular activity included those related to polarizability and electronegativity. nih.gov
Modifications within the thiazole ring are less common in SAR studies compared to substitutions on its appended groups. However, the synthesis of thiazoles via methods like the Hantzsch synthesis or modified Gewald reactions allows for the introduction of various substituents at different positions, highlighting the versatility of this core structure in designing new bioactive agents. beilstein-journals.orgrsc.org
Significance of the 2-Amino Group
The 2-amino group is a critical functional group in many biologically active thiazole derivatives. It can act as a hydrogen bond donor and a site for protonation, which are important for interactions with biological macromolecules. researchgate.net The reactivity of this amino group also allows for further derivatization to produce a wide range of analogs with potentially enhanced or modulated activities. nih.govresearchgate.net
The 2-amino group's presence is often crucial for the specific biological activities observed. For example, in a series of 2-aminothiazole (B372263) derivatives, the amino group was a key feature for their antiproliferative effects. nih.gov Derivatization of this group, such as through acylation or the formation of Schiff bases, has been a common strategy to explore the SAR of 2-aminothiazole-based compounds. nih.govnih.gov These modifications can alter the molecule's lipophilicity, steric bulk, and hydrogen bonding capacity, thereby influencing its pharmacological profile.
| Modification of 2-Amino Group | Observed Effect in Analogous Series | Reference |
|---|---|---|
| Acylation with carboxylic acids | Leads to target amides with specific biological activities. | nih.gov |
| Formation of Schiff bases | Yields compounds with potential antimicrobial activity. | nih.gov |
| Reaction with chloroacetyl chloride | Creates key intermediates for further synthesis of derivatives with anti-proliferative effects. | nih.gov |
Structure Activity Relationship Sar Studies of 4 Phenoxymethyl 1,3 Thiazol 2 Amine Analogs
Importance of the Thiazole (B1198619) Core Substituents on Biological Activity
The substitution pattern on the thiazole nucleus itself, beyond the primary amine and the C4-phenoxymethyl group, is a key determinant of biological activity. While the 2-amino and 4-phenoxymethyl moieties are foundational, alterations at other positions, such as C5, can significantly modulate a compound's efficacy.
Research on related 4-(indol-3-yl)thiazol-2-amine analogs has shown that substitution at the 5-position of the thiazole ring can be detrimental. For instance, the introduction of a methyl group at the 5-position of the thiazole ring, in combination with a 2-methylamino group, led to the most pronounced negative effect on antibacterial activity. mdpi.com Conversely, the removal of a methyl group from the 5-position of the thiazole moiety in another analog was reported to be detrimental to its antifungal activity, indicating that the influence of C5-substituents is highly context-dependent and varies with the target. mdpi.com
In a separate study on 2,4,5-trisubstituted thiazoles, the introduction of a third substituent at the C5 position was explored to improve activity against M. tuberculosis. nih.gov This highlights a strategy where the C5 position is utilized for fine-tuning the biological profile of the thiazole scaffold. For example, the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamides involves functionalization at this position, which then serves as a key intermediate for creating further derivatives with anti-proliferative effects. nih.gov These findings underscore that while the primary activity is often dictated by the groups at C2 and C4, the C5 position offers a valuable site for optimization.
Impact of Modifications to the Phenoxymethyl (B101242) Moiety
The phenoxymethyl group at the C4 position of the thiazole ring plays a significant role in anchoring the molecule to its biological target. Modifications to this moiety, including the nature of the aromatic ring and the linker, are critical for optimizing activity.
In studies of related thiazole derivatives, replacing the phenoxymethyl group with other substituents has provided insight into the structural requirements at the C4 position. For instance, in a series of antimicrobial agents, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 was found to be beneficial for antibacterial activity. nih.gov Another study showed that substituting the C4 position with a p-bromophenyl group increased the antifungal and antituberculosis activities of certain 2-pyrazoline-thiazole hybrids. nih.gov The activity of some antibacterial analogs was attributed to the presence of a phenyl ring and a side-chain aliphatic group at the 4-position. nih.gov
These examples suggest that both the size and electronic properties of the group at C4 are crucial. The phenoxymethyl moiety provides a combination of aromaticity and conformational flexibility through the ether linkage that can be critical for binding. Any modification, such as replacing the phenyl ring with other aromatic or heteroaromatic systems or altering the linker, would directly impact the compound's interaction with its target protein.
Role of the Amine Functionality at the 2-Position of the Thiazole Ring
The 2-amino group is a cornerstone of the biological activity for this class of compounds. Its presence and substitution pattern are consistently shown to be critical for efficacy across various therapeutic targets.
Structure-activity relationship studies frequently reveal that derivatives with an unsubstituted 2-NH2 group are among the most potent. mdpi.com For example, in a series of 4-(indol-3-yl)thiazol-2-amines, compounds bearing the 2-NH2 group were consistently identified as the most powerful antibacterial agents, regardless of the substituents on the indole (B1671886) ring. mdpi.com
Modification of this amino group often leads to a significant decrease or complete loss of activity.
Acylation: Converting the 2-amino group to an amide, such as through reaction with acetic anhydride, has been shown to diminish cytotoxic activity. nih.gov
Substitution: Replacing the primary amine with a substituted hydrazine, such as propan-2-ylidenhydrazine, can sometimes be beneficial, as seen in certain antibacterial and antifungal analogs. mdpi.com However, introducing alkyl groups, like in 2-methylamino derivatives, has been shown to have a negative effect on antibacterial activity in some contexts. mdpi.com The introduction of a chlorine atom on the 2-amino group of the thiazole ring or its addition to a dialkyl group exhibited a significant decrease in cytotoxic activity. nih.gov
This evidence strongly suggests that the 2-amino group often acts as a key hydrogen bond donor, interacting with specific residues in the target's active site. Altering its ability to form these interactions, either by substitution or acylation, can disrupt the binding of the molecule.
| Analog Series | Modification at 2-Position | Effect on Activity | Reference |
|---|---|---|---|
| 4-(Indol-3-yl)thiazoles | Unsubstituted (-NH2) | Among the most potent antibacterial agents | mdpi.com |
| 4-(Indol-3-yl)thiazoles | Methylamino (-NHCH3) | Negative effect on antibacterial activity | mdpi.com |
| Cytotoxic Thiazoles | Acetylhydrazine | Diminished cytotoxic activity | nih.gov |
| Antifungal Thiazoles | Propan-2-ylidenhydrazine | Beneficial for antifungal activity | mdpi.com |
Rational Design Principles for Optimizing Potency and Selectivity
The rational design of 4-(phenoxymethyl)-1,3-thiazol-2-amine analogs involves a systematic approach to modify the scaffold to enhance potency against a specific target while minimizing off-target effects. This process often leverages computational tools like molecular docking alongside synthetic chemistry to guide structural modifications. nih.gov
A key strategy is molecular hybridization, which involves combining the thiazole core with other pharmacologically active moieties to create hybrid molecules with improved activity profiles. nih.gov For instance, the design of potent and selective CDK4/6 inhibitors began with a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine lead compound. acs.org Medicinal chemistry optimization focused on several areas:
Thiazole Ring Substitution: Alterations at the C4 position of the thiazole ring were carried out to improve potency. acs.org
Amine Substitution: Structural modifications at the amino site of the thiazole ring indicated that monosubstitution with a cyclopentyl group provided the best combination of enzymatic and cellular potencies, as well as selectivity for CDK4/6. acs.org
Docking studies are instrumental in this process, helping to visualize how analogs bind to the active site of a target enzyme. nih.gov For example, in the development of antimicrobial agents, docking can predict how substituents on the thiazole ring interact with amino acid residues, guiding the synthesis of more effective compounds. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to optimizing both the potency and selectivity of these therapeutic candidates. nih.govmdpi.com
Influence of Aromatic Ring Substituents on Activity
The substituents on the phenyl ring of the phenoxymethyl moiety are critical for fine-tuning the electronic and steric properties of the entire molecule, which in turn influences its binding affinity and biological activity.
SAR studies on analogous 4-aryl-thiazol-2-amines provide valuable insights. The nature and position of substituents on the aromatic ring at C4 can dramatically alter efficacy.
Electron-withdrawing groups: The presence of electron-withdrawing groups like nitro (NO2) or halo (e.g., Cl, Br) on the phenyl ring is often beneficial for activity. nih.govnih.gov In one study, a para-halogen-substituted phenyl group attached to the thiazole ring was found to be important for anticonvulsant activity, with the 4-chlorophenyl substitution showing the highest activity. nih.gov Similarly, for antimicrobial activity, the presence of electron-withdrawing groups on a phenyl ring at C4 showed maximum inhibition. nih.gov
Electron-donating groups: Electron-donating groups like methoxy (B1213986) (OMe) can also be favorable, but their effect is highly dependent on the specific biological target. nih.gov In one series of antifungal compounds, a para-methoxy group was found to be beneficial for activity. nih.gov However, in another series of antimicrobial agents, the introduction of a 4-OMe group to a phenylphthalazine substituent decreased activity compared to the unsubstituted or chloro-substituted analog. nih.gov
This indicates that the electronic landscape of the phenoxy ring is a key optimization point. The choice of substituent—whether electron-donating or electron-withdrawing—and its position on the ring must be carefully considered to achieve the desired biological effect.
| Analog Series | Substituent on Phenyl Ring | Position | Observed Effect | Reference |
|---|---|---|---|---|
| Antifungal Thiazoles | -NO2 | para | Beneficial for activity | nih.gov |
| Anticonvulsant Thiazoles | -Cl | para | Highest activity in the series | nih.gov |
| Antifungal Thiazoles | -OCH3 | para | Beneficial for activity | nih.gov |
| Antimicrobial Phthalazine Analogs | -OCH3 | para | Decreased activity | nih.gov |
| Antimicrobial Schiff Bases | -NO2, -F | para | Very good activity (electron-withdrawing) | nih.gov |
Computational and in Silico Investigations
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target interactions.
Prediction of Ligand-Target Binding Modes and Affinities
Molecular docking simulations predict how 4-(phenoxymethyl)-1,3-thiazol-2-amine might fit into the active site of a biological target and estimate the strength of this interaction, often expressed as a binding affinity or docking score. For instance, studies on various 2-aminothiazole (B372263) derivatives have been conducted to predict their binding to a range of protein targets. tandfonline.comnih.gov In one such study targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, various 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were analyzed to understand their binding effectiveness. nih.govnih.gov
While specific binding affinity values for this compound are not documented in the reviewed literature, docking studies on analogous thiazole (B1198619) compounds against various protein targets have shown a range of binding affinities. These studies help in prioritizing compounds for further experimental testing. nih.govnih.gov For example, docking of N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamides against the tubulin protein (PDB: 1SA0) has been performed to correlate binding scores with cytotoxic activity. nih.gov A hypothetical docking study of this compound would involve preparing its 3D structure and docking it into the binding site of a potential protein target to yield a predicted binding energy, as illustrated with representative data below.
Table 1: Illustrative Molecular Docking Data for a Thiazole Analog
| Target Protein | PDB ID | Ligand (Analog) | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | 1DI8 | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | -8.5 |
| Tubulin | 1SA0 | N-(4-Oxo-thiazolidin-3-yl) benzamide (B126) derivative | -9.2 |
This table is illustrative and uses data from analogous compounds to demonstrate the type of information generated from molecular docking studies. researchgate.net
Identification of Key Amino Acid Residues for Interaction
Beyond predicting binding affinity, docking simulations reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues within the target's binding pocket. Analysis of docked 2,4-disubstituted thiazole derivatives, for example, has identified key interactions within the colchicine (B1669291) binding site of tubulin. nih.gov Similarly, studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have elucidated interactions with key residues in the active sites of CDK2, CDK4, and CDK6. nih.govnih.gov These interactions are crucial for the stability of the ligand-protein complex and are a key determinant of a compound's biological activity. Common interacting residues for thiazole-based compounds often include both polar and non-polar amino acids, depending on the specific substituents and the topology of the binding site.
Table 2: Key Amino Acid Interactions for an Illustrative Thiazole Analog
| Target Protein | Ligand (Analog) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Tubulin | Thiazole derivative | Cys241, Leu248, Ala316 | Hydrophobic |
| Tubulin | Thiazole derivative | Asn258, Thr353 | Hydrogen Bond |
| CDK2 | Pyrimidin-2-amine derivative | Leu83, Phe80 | Hydrophobic, Pi-Stacking |
This table is illustrative and provides examples of interactions observed for analogous thiazole compounds in published studies. nih.govnih.gov
Molecular Dynamics Simulations to Understand Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations model the atomic movements, providing insights into the stability of the binding pose and the persistence of key interactions. Studies on 2-aminothiazole derivatives have employed MD simulations to confirm the stability of docking predictions. tandfonline.comnih.gov For example, MD simulations of thiazole derivatives complexed with the Hec1/Nek2 protein were run to assess the stability of the predicted binding modes and calculate binding free energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). tandfonline.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. A stable RMSD indicates that the ligand remains securely bound within the active site.
Target Fishing Approaches for Mechanism Prediction
Target fishing, or reverse docking, is an in silico strategy used to identify potential protein targets for a given small molecule. This approach helps in predicting a compound's mechanism of action and potential off-target effects. For derivatives of 4-phenyl-1,3-thiazol-2-amine, a close analog of the subject compound, target fishing studies have been performed to suggest potential macromolecular targets that could explain their observed biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound has not been reported, numerous QSAR studies have been conducted on broader classes of 2-aminothiazole derivatives for various activities, including anticancer and anti-prion effects. tandfonline.comnih.govexcli.deacs.org
These studies involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) for a series of compounds and then using statistical methods, like multiple linear regression, to build a mathematical model that correlates these descriptors with their measured biological activity. excli.de For example, a QSAR study on 2-aminothiazole derivatives as Hec1/Nek2 inhibitors identified descriptors such as Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and relative polar surface area (RPSA) as being significant for their inhibitory activity. tandfonline.comnih.gov Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies
In silico ADMET prediction is a critical step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic and toxicity properties of a compound. This helps to identify potential liabilities before committing to expensive and time-consuming experimental studies. Methodologies for predicting ADMET properties often involve the use of QSAR models or rule-based systems derived from large datasets of known drugs.
Numerous studies on thiazole derivatives include in silico ADMET predictions. researchgate.netresearchgate.netnih.gov These predictions typically assess compliance with drug-likeness rules, such as Lipinski's Rule of Five, and estimate parameters related to absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., cytochrome P450 enzyme inhibition), and toxicity (e.g., mutagenicity, carcinogenicity). researchgate.netresearchgate.net
Table 3: Representative In Silico ADMET Predictions for a Thiazole Analog
| ADMET Property | Predicted Value/Classification | Method |
|---|---|---|
| Absorption | ||
| Lipinski's Rule of Five | 0 Violations | Rule-based |
| Human Intestinal Absorption | High | QSAR Model |
| Caco-2 Permeability | Moderate | QSAR Model |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | QSAR Model |
| Plasma Protein Binding | High | QSAR Model |
| Metabolism | ||
| CYP2D6 Inhibitor | Non-inhibitor | QSAR Model |
| CYP3A4 Inhibitor | Inhibitor | QSAR Model |
| Excretion | ||
| Renal Organic Cation Transporter | Non-substrate | QSAR Model |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | QSAR Model |
| Carcinogenicity | Non-carcinogen | QSAR Model |
This table is illustrative, presenting the types of ADMET parameters that can be predicted for a compound like this compound, based on predictions for analogous compounds. researchgate.netresearchgate.net
Medicinal Chemistry and Drug Development Potential
4-(Phenoxymethyl)-1,3-thiazol-2-amine as a Privileged Scaffold for Drug Discovery
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a rich source for drug discovery. The this compound structure fits this description due to the inherent properties of its constituent parts. The 2-aminothiazole (B372263) ring is a prominent feature in numerous biologically active compounds and approved drugs, recognized for its wide range of pharmacological applications. mdpi.comresearchgate.netnih.gov This includes its use as an intermediate in the synthesis of antibiotics, fungicides, and other therapeutic agents. nih.gov The thiazole (B1198619) nucleus itself is a key component in natural products like vitamin B1 and penicillin. researchgate.net
The phenoxy group is also considered a privileged moiety in drug scaffolds. mdpi.com Its presence can influence a molecule's lipophilicity and binding interactions, particularly through substitutions on the phenyl ring. mdpi.com The combination of the reactive amine group on the thiazole ring, which allows for extensive derivatization, and the modifiable phenoxymethyl (B101242) side chain makes this compound an excellent starting point for creating libraries of diverse compounds with the potential to interact with a wide array of biological targets. researchgate.netnih.gov
Lead Compound Identification and Optimization Strategies
In drug discovery, a "lead compound" is a chemical starting point that shows promising activity towards a specific biological target. The this compound scaffold has been used as a foundation for designing new molecules through an analogue-based drug design approach. nih.gov This strategy involves using a known active molecule as a template and synthesizing new derivatives with systematic structural modifications to improve potency and other pharmacological properties.
Optimization strategies often focus on modifying specific positions of the thiazole scaffold. For instance, research on 4-benzyl-1,3-thiazole derivatives involved introducing different side chains at the second position of the thiazole ring to enhance biological activity. nih.gov This bioisosteric approach, which involves replacing one part of a molecule with a chemically similar group, can improve metabolic stability and reduce potential toxicity. nih.gov The process of structural simplification is another powerful strategy, where unnecessarily complex parts of a lead compound are removed to improve synthetic accessibility and pharmacokinetic profiles. nih.gov For thiazole-based compounds, this can involve exploring different substitutions on the core ring to identify the most effective combinations for therapeutic activity. nih.gov
Strategies for Enhancing Pharmacological Efficacy and Selectivity
To improve the effectiveness and target specificity of drugs derived from this compound, medicinal chemists employ several strategies. A key approach is the targeted modification of the scaffold's functional groups. chemicalregister.com For example, creating derivatives by altering the substituents on the phenoxy ring can significantly impact how the molecule interacts with its biological target. mdpi.com The introduction of specific groups, such as trifluoromethyl moieties, is a known strategy to increase lipophilicity and potentially enhance anticancer activity. mdpi.com
Furthermore, the amine group at the 2-position of the thiazole ring is a prime site for chemical modification. researchgate.net Synthesizing a series of N-acylated or N-sulfonylated derivatives can lead to compounds with improved potency and bioavailability. nih.gov By systematically altering the side chains attached to the core scaffold and evaluating the resulting changes in biological activity, researchers can establish a structure-activity relationship (SAR). nih.gov SAR studies help identify which chemical features are crucial for efficacy and selectivity, guiding the design of more potent and targeted therapeutic agents. nih.govnih.gov
Translational Research and Clinical Development Perspectives
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For derivatives of this compound, this involves moving promising compounds from laboratory assays to preclinical studies. The versatility of the 2-aminothiazole scaffold has led to the development of compounds that have entered clinical trials for various conditions. nih.gov
The development pipeline for such compounds involves extensive evaluation. chemicalregister.com While specific derivatives of this compound are primarily in the preclinical stages, the broader class of thiazole-containing molecules has seen success. For example, some complex thiazole derivatives have advanced to Phase III clinical trials, although challenges related to efficacy can still arise. nih.gov The journey from a laboratory "hit" to an approved drug is long, but the chemical tractability and proven biological relevance of the thiazole scaffold make it a continued focus of pharmaceutical research and development. mdpi.comchemicalregister.com
Potential Therapeutic Applications
The structural features of this compound make it a valuable scaffold for developing drugs to treat a range of diseases, most notably infections and cancer.
The rise of multidrug-resistant pathogens has created an urgent need for new anti-infective agents. nanobioletters.com Heterocyclic compounds, particularly those containing thiazole and thiadiazole rings, have been extensively studied for their antibacterial and antifungal properties. nih.govnih.gov The 2-aminothiazole moiety is a key component in this effort and can be considered a lead structure for designing new antimicrobial drugs. nih.govnanobioletters.com
Derivatives of this scaffold have shown efficacy against a variety of microbial strains. Research has demonstrated that specific substitutions on the thiazole ring can lead to significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans. nih.govnanobioletters.com For instance, certain thiazole derivatives have exhibited potent activity against Staphylococcus aureus, Escherichia coli, and Aspergillus niger. nanobioletters.com The mechanism often involves the inhibition of essential bacterial processes, such as cell wall synthesis.
Table 1: Selected Anti-infective Activity of Thiazole Derivatives
| Compound Type | Target Organism(s) | Observed Activity |
|---|---|---|
| Fluorinated/Chlorinated 2-amino-1,3,4-thiadiazole (B1665364) derivatives | S. aureus, B. subtilis | Good inhibitory effects (MIC values of 20–28 μg/mL). nih.gov |
| Tris-2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivative | S. aureus, C. diphtheriae, S. cerevisiae | Good antimicrobial activity. nih.gov |
| Thiazolo[2,3-c] nih.govchemicalregister.comnih.govtriazole derivatives | S. mutans, E. coli, S. typhi, C. albicans | Active with MIC values ranging from 8 to 32 μg/mL. nih.gov |
This table is for illustrative purposes and shows the activity of related thiazole structures, not specifically this compound itself.
The thiazole scaffold is a cornerstone in the development of modern anticancer agents. researchgate.net Many thiazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. researchgate.netnih.gov These compounds can exert their effects through several mechanisms, including the inhibition of protein kinases, which are crucial enzymes in cancer cell signaling pathways. nih.gov
Derivatives of this compound have been investigated for their potential as antiproliferative agents. For example, the introduction of a trifluoromethyl group into related thiazolo[4,5-d]pyrimidine (B1250722) structures has yielded compounds with significant anticancer activity. mdpi.com One such derivative proved to be the most active in a screening against 60 human cancer cell lines conducted by the National Cancer Institute. mdpi.com Research has also shown that other thiazole derivatives can induce apoptosis (programmed cell death) in cancer cells, highlighting another potential mechanism of action. mdpi.com
Table 2: Selected Anticancer Activity of Thiazole and Thiadiazole Derivatives
| Compound Derivative | Cancer Cell Line(s) | Key Finding |
|---|---|---|
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Chronic Myelogenous Leukemia) | Inhibited Abl protein kinase with an IC₅₀ value of 7.4 µM. nih.gov |
| 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative with 5-methyl-2-(prop-2-yl)phenoxy moiety | PC-3 (Prostate Cancer) | Highest activity against this cell line. mdpi.com |
| 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivative | MCF-7, MDA-MB-453 (Breast Cancer) | Showed activity with an IC₅₀ of 10.51 µM against MCF-7. mdpi.com |
This table is for illustrative purposes and shows the activity of related structures, highlighting the potential of the core scaffold.
Management of Metabolic Disorders
The global rise in metabolic disorders, such as type 2 diabetes and obesity, has spurred the search for novel therapeutic agents. Thiazole derivatives have been identified as a promising class of compounds in this area. Research into related structures suggests that this compound may have potential as a modulator of metabolic pathways.
One of the key targets in the treatment of metabolic syndrome is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in regulating glucocorticoid levels. Inhibition of this enzyme is a validated strategy for the treatment of type 2 diabetes and other metabolic conditions. Studies on a series of 2-amino-1,3-thiazol-4(5H)-ones have demonstrated that modifications at various positions of the thiazole ring can lead to potent and selective 11β-HSD1 inhibitors. researchgate.netnih.gov For instance, the introduction of lipophilic groups at the 2-position of the thiazolone has been shown to enhance potency. researchgate.net One such derivative, a 3-noradamantyl analogue, was found to be a potent inhibitor of human 11β-HSD1 with a Ki value of 3 nM. researchgate.net While direct studies on this compound are not extensively documented in this context, the established importance of the 2-aminothiazole core in targeting 11β-HSD1 provides a strong rationale for its investigation.
Furthermore, other thiazole-containing hybrid molecules have shown potential as anti-diabetic agents by improving insulin (B600854) sensitivity and reducing blood glucose levels. mdpi.com The exploration of this compound and its derivatives as 11β-HSD1 inhibitors or for other anti-diabetic activities could therefore be a fruitful area of research.
Table 1: Investigated Thiazole Derivatives and their Potential in Metabolic Disorders
| Compound Class | Target/Activity | Key Findings | Reference |
| 2-Amino-1,3-thiazol-4(5H)-ones | 11β-HSD1 Inhibition | Potent inhibitors identified through structural modifications. | researchgate.netnih.gov |
| Benzothiazole-1,3,4-oxadiazole-4-thiazolidinone hybrids | Antidiabetic | Decreased blood glucose and raised insulin levels in preclinical models. | mdpi.com |
Innovation in Anti-inflammatory and Analgesic Drugs
Inflammation and pain are complex biological responses to injury and disease, and the development of new and effective anti-inflammatory and analgesic agents remains a critical goal in medicinal chemistry. The thiazole scaffold is a well-established pharmacophore in the design of such drugs. mdpi.com
Various derivatives of 2-aminothiazole have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For example, a study on 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives, which contain a phenoxymethyl group, showed significant anti-inflammatory and analgesic activities in animal models. nih.govresearchgate.net Several compounds in this series exhibited edema inhibition comparable to or better than standard drugs. researchgate.net This suggests that the phenoxymethyl moiety can be a valuable component in the design of anti-inflammatory agents.
The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes. Research on N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide derivatives has identified compounds with significant analgesic and anti-inflammatory effects, with molecular docking studies suggesting their interaction with the COX-2 enzyme. researchgate.net Although direct experimental data on this compound is limited, the known anti-inflammatory and analgesic properties of structurally related thiazoles and phenoxy-containing compounds provide a strong basis for its investigation in this therapeutic area.
Table 2: Anti-inflammatory and Analgesic Activity of Related Thiazole Derivatives
| Compound Series | Biological Activity | Key Findings | Reference |
| 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives | Anti-inflammatory, Analgesic | Significant edema inhibition and protection against pain stimuli observed. | nih.govresearchgate.net |
| N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide) derivatives | Anti-inflammatory, Analgesic | Displayed high anti-inflammatory and analgesic effects, likely through COX-2 inhibition. | researchgate.net |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Anti-inflammatory, Analgesic | Potent inhibitors of COX/LOX pathways. | frontiersin.org |
Addressing Neglected Tropical Diseases
Neglected tropical diseases (NTDs), such as leishmaniasis and trypanosomiasis, affect millions of people worldwide, with current treatments often limited by toxicity and resistance. The 2-aminothiazole scaffold has shown promise as a source of new antiprotozoal agents. nih.gov
Studies on 4-phenyl-1,3-thiazol-2-amines have demonstrated their potential as scaffolds for new antileishmanial agents. nih.gov Several compounds in this class exhibited significant activity against Leishmania amazonensis promastigotes with good selectivity indices. nih.gov Molecular modeling studies have suggested that these compounds may act by targeting enzymes like S-methyl-5-thioadenosine phosphorylase, which is crucial for parasite proliferation. mdpi.comnih.gov
Furthermore, research on other 1,3-thiazole derivatives has revealed their trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. oatext.comnih.gov Some of these compounds have shown potent activity against both the trypomastigote and amastigote forms of the parasite, with some derivatives inducing parasite death through mechanisms like apoptosis and necrosis. nih.gov The presence of a phenoxymethyl group at the 4-position of the thiazole ring in this compound could influence its interaction with parasitic targets, making it a candidate for investigation against various NTDs.
Table 3: Antiprotozoal Activity of Thiazole Derivatives
| Compound Series | Target Organism | Key Findings | Reference |
| 4-Phenyl-1,3-thiazol-2-amines | Leishmania amazonensis | Exhibited significant anti-promastigote activity with good selectivity. | nih.gov |
| 1,3-Thiazole derivatives | Trypanosoma cruzi | Showed potent trypanocidal activity, inducing parasite cell death. | oatext.comnih.gov |
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation (IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)
Spectroscopic methods are fundamental tools for elucidating the molecular structure of newly synthesized compounds. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can confirm the presence of specific functional groups and map the arrangement of atoms within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in 4-(Phenoxymethyl)-1,3-thiazol-2-amine. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For this molecule, key expected absorption bands would include N-H stretching vibrations for the primary amine group, C-O-C stretching for the ether linkage, C=N and C=C stretching within the thiazole (B1198619) and phenyl rings, and C-H stretching for both aromatic and aliphatic parts of the molecule. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively.
¹H-NMR: The proton NMR spectrum would confirm the structure by showing characteristic signals for each unique proton. Expected signals include those for the aromatic protons of the phenoxy group, a singlet for the methylene (B1212753) (-CH₂-) protons of the phenoxymethyl (B101242) group, a singlet for the proton on the thiazole ring, and a broad signal for the amine (-NH₂) protons. nih.govresearchgate.netresearchgate.net The chemical shift, splitting pattern, and integration of these signals are used to assign them to specific protons in the structure.
¹³C-NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the carbons of the phenyl ring, the methylene carbon, and the three carbons of the thiazole ring, including the C-S, C=N, and C-NH₂ carbons. nih.govresearchgate.netmdpi.comresearchgate.net The chemical shifts are indicative of the electronic environment of each carbon atom.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. It ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio. The monoisotopic mass of this compound is 206.05139 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₀H₁₀N₂OS, with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide further structural information.
| Adduct Type | Mass-to-Charge (m/z) |
|---|---|
| [M+H]⁺ | 207.05867 |
| [M+Na]⁺ | 229.04061 |
| [M+K]⁺ | 245.01455 |
| [M+NH₄]⁺ | 224.08521 |
| [M-H]⁻ | 205.04411 |
Chromatographic Methods for Purity and Compound Identification (GC-MS, HPLC, LC-MS)
Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby establishing its purity. They are also used for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable compounds. While derivatization may sometimes be required for amines to improve their chromatographic properties, GC-MS can provide excellent separation and definitive identification through the coupled mass spectrometer. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol). The retention time of the compound is a characteristic feature used for its identification, while the peak area allows for quantification and purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the detection specificity of mass spectrometry. It is particularly powerful for analyzing complex mixtures and identifying trace-level impurities. An LC-MS method for this compound would provide not only its retention time but also its mass-to-charge ratio, confirming its identity with a high degree of certainty. nih.govrsc.org This technique is also crucial for studying drug metabolism and degradation pathways. nih.gov
In Vitro Biological Assay Techniques (e.g., MTT assay, PrestoBlue assay, agar (B569324) well diffusion, biochemical assays)
To investigate the therapeutic potential of this compound, a variety of in vitro assays are utilized. These laboratory-based tests assess the compound's biological activity on cultured cells or microorganisms. The 2-aminothiazole (B372263) scaffold is a common feature in molecules tested for antimicrobial and anticancer properties. mdpi.comnih.govresearchgate.net
MTT Assay: This is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity. It is frequently used to screen compounds for potential anticancer activity. In the assay, viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
PrestoBlue™ Assay: Similar to the MTT assay, the PrestoBlue assay is a resazurin-based method for rapidly quantifying cell viability and cytotoxicity. Metabolically active cells reduce the blue, cell-permeable PrestoBlue reagent to a red, highly fluorescent resorufin (B1680543) product. uni.lu The intensity of the resulting color or fluorescence is directly proportional to the number of viable cells. It is often favored for its simplicity and non-destructive nature, allowing the cells to be used for further analysis. uni.lu
Agar Well Diffusion: This is a standard method for evaluating the antimicrobial activity of a compound. researchgate.net A microbial culture is spread evenly over the surface of an agar plate. Holes, or wells, are then punched into the agar, and a solution of the test compound is added to the wells. If the compound inhibits microbial growth, a clear zone of inhibition will appear around the well after incubation. researchgate.netijmm.ir The diameter of this zone is proportional to the antimicrobial potency of the compound.
Biochemical Assays: These assays are designed to measure the effect of a compound on a specific molecular target, such as an enzyme or receptor. For instance, if this compound were being investigated as a potential enzyme inhibitor, a biochemical assay would be used to measure the enzyme's activity in the presence of varying concentrations of the compound. This allows for the determination of parameters like the half-maximal inhibitory concentration (IC₅₀). Many thiazole derivatives are evaluated as specific enzyme inhibitors. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 4-(Phenoxymethyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
The synthesis of thiazol-2-amine derivatives typically involves condensation reactions. For example, 2-amino-4-phenylthiazole can react with aldehydes (e.g., veratraldehyde) under reflux in ethanol with catalytic acetic acid to form Schiff base derivatives . Key optimization parameters include:
- Temperature and time : Reflux (70–80°C) for 7–12 hours maximizes yield and purity.
- Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction rates.
- Catalysts : Acidic conditions (e.g., acetic acid) facilitate imine bond formation.
Post-synthesis, recrystallization from ethanol or methanol is recommended to remove unreacted starting materials .
Q. How can the molecular structure of this compound be characterized experimentally?
X-ray crystallography is the gold standard for structural elucidation. For example, analogs like 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine were characterized using:
- Single-crystal XRD : Monoclinic space group P21 with cell parameters a = 6.1169 Å, b = 7.4708 Å, c = 18.2536 Å, and β = 97.975° .
- SHELX software : Refinement with SHELXL (R-factor = 0.048) ensures accuracy in bond lengths and angles .
Complementary techniques include FT-IR (for functional groups) and NMR (for proton environments).
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
Thiazol-2-amine derivatives are screened for antimicrobial and anticancer activity:
- Antimicrobial : Broth microdilution assays (MIC values) against S. aureus and E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50.
- Enzyme inhibition : Fluorescence-based assays for targets like phosphodiesterases or kinases .
Advanced Research Questions
Q. How do substituents on the phenoxymethyl group influence the compound’s crystallographic packing and intermolecular interactions?
Crystal packing is governed by weak interactions (e.g., C–H⋯π, van der Waals). In analogs like 4-(4-chlorophenyl)-N-benzylidene derivatives:
- Torsion angles : The thiazole ring tilts 9.2° relative to the chlorophenyl group, creating a non-planar conformation .
- Intermolecular contacts : Weak C–H⋯H interactions (2.5–3.0 Å) stabilize the lattice .
Substituents like halogens or methoxy groups enhance packing efficiency by introducing dipole-dipole interactions .
Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of this compound?
- Molecular docking : AutoDock or Glide can model binding to targets (e.g., kinases, bacterial enzymes). For example, docking into the ATP-binding pocket of CDK2 revealed hydrogen bonds with key residues .
- QSAR studies : Use descriptors like logP, polar surface area, and HOMO/LUMO energies to correlate substituent effects with bioactivity .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
Q. How can coordination chemistry expand the applications of this compound?
The amine and thiazole N atoms enable metal coordination. For instance:
- Palladium complexes : MIMTA (4-[(methoxyimino)methyl]-1,3-thiazol-2-amine) forms stable Pd(II) complexes with square-planar geometry, studied for anticancer activity .
- Catalytic applications : Cu(II) complexes of thiazol-2-amine derivatives catalyze C–N coupling reactions .
Characterization via UV-Vis, ESR, and XANES confirms metal-ligand binding modes .
Q. What advanced techniques resolve contradictions in biological data across studies?
- Dose-response curves : Replicate assays at varying concentrations (e.g., 0.1–100 µM) to confirm IC50 reproducibility .
- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins) to identify non-specific interactions .
- Metabolic stability assays : Liver microsome studies (human/rat) assess compound degradation rates .
Methodological Tables
Q. Table 1. Key Crystallographic Data for Thiazol-2-amine Analogs
| Parameter | Value (Example Compound) | Reference |
|---|---|---|
| Space group | P21 (monoclinic) | |
| Unit cell volume (ų) | 826.09 | |
| R-factor | 0.048 | |
| Torsion angle (thiazole) | 9.2° |
Q. Table 2. Optimized Synthetic Conditions
| Condition | Recommendation | Reference |
|---|---|---|
| Solvent | Ethanol (reflux) | |
| Catalyst | Acetic acid (2–3 drops) | |
| Reaction time | 7–12 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
